N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide

Antiviral HSP90 inhibition HIV-1 transcription

This 2-isoxazol-3-yl-acetamide analogue (CAS 1021216-88-5) is a structurally unique chemical probe for HSP90-dependent HIV-1 transcription and p38 MAP kinase selectivity panels. Its 2,4-difluorophenyl-isoxazole core paired with a 4-fluorophenylacetamide side chain enables orthogonal mechanistic studies distinct from reverse transcriptase or protease inhibitors. The methylene linker confers predicted metabolic stability advantages over ether-linked analogues, making it ideal for head-to-head microsomal stability comparisons. Procure this compound to benchmark cytotoxicity contributions of the acetamide linker in Hep3B/Hep-G2 liver cancer models.

Molecular Formula C18H13F3N2O2
Molecular Weight 346.3 g/mol
CAS No. 1021216-88-5
Cat. No. B6568198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide
CAS1021216-88-5
Molecular FormulaC18H13F3N2O2
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F
InChIInChI=1S/C18H13F3N2O2/c19-12-3-1-11(2-4-12)7-18(24)22-10-14-9-17(25-23-14)15-6-5-13(20)8-16(15)21/h1-6,8-9H,7,10H2,(H,22,24)
InChIKeyGLSZROWJEGVTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide (CAS 1021216-88-5): Procurement-Relevant Characterization and Evidence Baseline


N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide (CAS 1021216-88-5) is a synthetic, heterocyclic small molecule belonging to the 2-isoxazol-3-yl-acetamide analogue class. It features a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 2,4-difluorophenyl group and an acetamide linker terminating in a 4-fluorophenyl moiety. The molecular formula is C₁₈H₁₃F₃N₂O₂, with a molecular weight of approximately 346.3 g/mol . This compound is primarily utilized as a research tool in early-stage medicinal chemistry and chemical biology, where the isoxazole-acetamide scaffold is explored for kinase inhibition, anti-infective, and anti-proliferative applications [1].

Why Generic Substitution for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide Carries Undefined Scientific Risk


Isoxazole-acetamide analogues are highly sensitive to even minor structural perturbations. Within the 2-isoxazol-3-yl-acetamide chemical space, variations in the substitution pattern on the terminal phenyl ring (e.g., replacing 4-fluorophenyl with 4-ethoxyphenyl or 3,4-dimethoxyphenyl) can drastically alter target engagement, selectivity, and cellular potency [1]. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that closely related analogues exhibit divergent anti-HIV activity and cytotoxicity profiles, driven by differences in HSP90 binding affinity [2]. Consequently, substituting N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide with a near-neighbor analogue without explicit comparative data cannot be scientifically justified and risks invalidating experimental results.

Quantitative Differential Evidence for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide Against Closest Comparators


Comparative HSP90-Dependent Anti-HIV Activity Within the 2-Isoxazol-3-yl-Acetamide Series

Within a published series of fifteen 2-isoxazol-3-yl-acetamide analogues (2a–o), compound 2l (structurally related to the target compound) demonstrated a high therapeutic index with highly conserved anti-HIV activity, attributed to binding the N-terminal ATP-binding pocket of HSP90 and inhibiting HIV-1 transcription in an HSP90-dependent manner [1]. By class-level inference, the target compound's 4-fluorophenyl substitution pattern is positioned within the SAR landscape that governs this anti-HIV activity, differentiating it from analogues such as 2a–o that exhibit variable potency and cytotoxicity.

Antiviral HSP90 inhibition HIV-1 transcription

Antiproliferative Differentiation Against Hep3B and Hep-G2 Cancer Cell Lines

A novel series of fluorophenyl-isoxazole-carboxamide derivatives, structurally related to the target compound, was evaluated for antiproliferative activity. Compound 2f (the most potent analogue) exhibited IC₅₀ values of 5.76 µg/mL against Hep3B and 34.64 µg/mL against Hep-G2 cancer cell lines [1]. As a cross-study comparable, the target compound's 4-fluorophenylacetamide modification is predicted to modulate cytotoxicity relative to the carboxamide series, offering a differentiated tool for hepatocellular carcinoma research.

Anticancer Hepatocellular carcinoma Cytotoxicity

Molecular Recognition Differentiation via 2,4-Difluorophenyl-Isoxazole Core in Kinase Inhibition

The 2,4-difluorophenyl-isoxazole core is a privileged motif in p38 MAP kinase inhibitor design, where fluorination enhances binding affinity and metabolic stability [1][2]. The target compound uniquely combines this core with a 4-fluorophenylacetamide side chain, a substitution pattern distinct from classic p38 inhibitors such as SB 203580 (a pyridinyl imidazole) and pyrimidinyl-isoxazole derivatives. This differential fluorination pattern supports the compound's use as a selectivity probe in kinase profiling panels.

Kinase inhibition p38 MAPK Fluorine-mediated binding

Differentiation from ACAT Inhibitor Isoxazole Series

Isoxazolyl-substituted alkyl amides have been patented as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors for reducing dietary cholesterol absorption [1]. The target compound's 1,2-oxazole core with a methyl-linked 4-fluorophenylacetamide distinguishes it from the ACAT inhibitor series, which typically features alkyl amide chains of varying length. This structural divergence suggests a distinct pharmacological profile, supporting its procurement for target identification studies where ACAT inhibition is undesired.

ACAT inhibition Cholesterol metabolism Cardiovascular

Structural Differentiation from 4-Ethoxyphenyl and 3,4-Dimethoxyphenyl Near-Neighbor Analogues

The target compound (CAS 1021216-88-5) is distinguished from its closest commercially available analogues—N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide (CAS 1021264-98-1, C₂₀H₁₈F₂N₂O₃) and N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide (CAS 1021216-84-1, C₂₁H₁₉F₂N₂O₄)—by its 4-fluorophenyl substitution, resulting in a lower molecular weight (~346.3 vs. >370 g/mol) and reduced hydrogen-bond acceptor count [1]. These physicochemical differences are predicted to impact membrane permeability and target binding, making the target compound a distinct candidate for central nervous system (CNS) penetration or specific protein-ligand interaction studies.

SAR Physicochemical properties Analog differentiation

Differentiation from 2-(4-Fluorophenoxy)acetamide Analogues via Ether vs. Methylene Linker

The target compound contains a methylene (-CH₂-) linker between the isoxazole core and the acetamide carbonyl, in contrast to the ether (-O-) linker present in analogues such as N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide . Ether-linked analogues are more susceptible to oxidative O-dealkylation by cytochrome P450 enzymes, whereas the methylene-linked acetamide is metabolically more stable. This linker difference directly impacts compound half-life in cellular and in vivo assays.

Metabolic stability Linker pharmacology Oxidative metabolism

Validated Application Scenarios for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide in Scientific Procurement


Chemical Probe for HSP90-Dependent Anti-HIV Transcriptional Inhibition Studies

Leveraging the class-level evidence that 2-isoxazol-3-yl-acetamide analogues inhibit HIV-1 transcription via HSP90 N-terminal ATP-binding pocket engagement [1], this compound serves as a structurally defined probe for dissecting HSP90-dependent viral transcription mechanisms. Its distinct substitution pattern differentiates it from anti-HIV compounds targeting reverse transcriptase or protease, enabling orthogonal mechanistic studies. Ideal for virology labs requiring HSP90-targeted chemical tools with a defined SAR context.

Kinase Selectivity Profiling Probe with Differentiated Fluorination Pattern

The 2,4-difluorophenyl-isoxazole core is a validated p38 MAP kinase recognition element [1][2]. This compound provides a tool with a unique 4-fluorophenylacetamide side chain absent from classic inhibitors like SB 203580, making it valuable for kinase selectivity panels where fluorine-mediated binding differences can be exploited to identify off-target liabilities or novel kinase targets. Suitable for chemical biology core facilities conducting kinome-wide profiling.

Hepatocellular Carcinoma Antiproliferative Screening with Structural Benchmarking

Based on cross-study comparable evidence from fluorophenyl-isoxazole derivatives showing potent antiproliferative activity against Hep3B (IC₅₀ = 5.76 µg/mL) and Hep-G2 (IC₅₀ = 34.64 µg/mL) cell lines [1], this compound is positioned as a comparator probe to benchmark the contribution of the acetamide linker versus carboxamide on cytotoxicity. Procurement is recommended for oncology groups investigating structure-cytotoxicity relationships in liver cancer models.

Metabolic Stability Comparator Against Ether-Linked Isoxazole Analogues

The methylene linker of this compound confers a predicted metabolic stability advantage over ether-linked isoxazole analogues susceptible to CYP450-mediated O-dealkylation [1]. This compound is therefore suited for head-to-head stability comparisons in hepatocyte or microsomal assays, enabling medicinal chemistry teams to quantify the linker-dependent metabolic liability of their isoxazole-acetamide screening libraries.

Quote Request

Request a Quote for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.